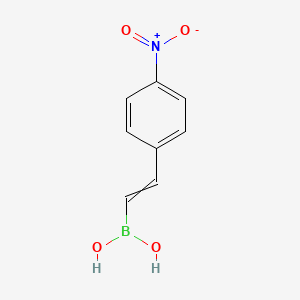

2-(4-nitrophenyl)ethenylboronic Acid

説明

特性

IUPAC Name |

2-(4-nitrophenyl)ethenylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQFURAXZKRVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400490 | |

| Record name | 2-(4-nitrophenyl)ethenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216019-32-8 | |

| Record name | 2-(4-nitrophenyl)ethenylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Nitrophenyl Ethenylboronic Acid

Strategic Approaches to Ethenylboronic Acid Scaffolds

The creation of the ethenylboronic acid framework is fundamental to the synthesis of the target molecule. Several powerful organometallic reactions are employed for this purpose, each offering distinct advantages in terms of stereoselectivity and substrate scope.

Organometallic Reagent-Based Synthesis

Two prominent methods in this category are hydroboration and boron-halogen exchange, which provide reliable access to vinylboronates.

Hydroboration involves the addition of a boron-hydride bond across a carbon-carbon triple bond. researchgate.nettardigrade.in For the synthesis of 2-substituted ethenylboronic acids, the hydroboration of a terminal alkyne is a common strategy. This reaction typically proceeds with syn-addition, leading to the formation of an (E)-alkenylborane. youtube.com The regioselectivity of the addition is often controlled by the steric bulk of the borane (B79455) reagent and the substituents on the alkyne. For instance, the use of catecholborane or pinacolborane (HBpin) is prevalent, often catalyzed by transition metals like rhodium or palladium to achieve high regio- and stereoselectivity. researchgate.net The general mechanism involves the concerted addition of the H-B bond to the alkyne, forming a four-membered transition state. researchgate.net

Boron-halogen exchange represents another key pathway. This method typically involves the reaction of a vinyllithium (B1195746) or vinyl Grignard reagent with a trialkyl borate. nih.govupenn.edu The vinyl organometallic species is usually generated in situ from a vinyl halide via lithium-halogen exchange or Grignard reagent formation. This approach is versatile but can be sensitive to functional groups that are incompatible with highly reactive organolithium or Grignard reagents. nih.gov

Direct Borylation Reactions

Direct C-H borylation has emerged as a powerful and atom-economical method for synthesizing vinylboronates. This approach avoids the pre-functionalization required in traditional methods. Palladium-catalyzed borylation of vinyl halides or triflates with diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is a widely used technique known as the Miyaura borylation. beilstein-journals.orgresearchgate.net This reaction offers excellent functional group tolerance and typically proceeds under mild conditions. nih.govupenn.edu

More recently, oxidative Heck-type reactions have been developed, where an arylboronic acid couples with an alkene under palladium(II) catalysis. nih.govhw.ac.uk This method can be highly stereoselective, yielding (E)-alkenylboronates. nih.gov The choice of ligands and oxidants is crucial for controlling the selectivity and efficiency of these transformations. hw.ac.uk

Multi-Step Synthesis of 2-(4-nitrophenyl)ethenylboronic Acid

A plausible and efficient synthesis of this compound can be achieved through a multi-step sequence. A common strategy involves the hydroboration of 4-nitrophenylacetylene.

Introduction of the 4-Nitrophenyl Moiety

The starting material, 4-nitrophenylacetylene, can be synthesized via several routes. A common laboratory preparation involves the Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with a 4-nitro-substituted aryl halide (e.g., 4-iodo- or 4-bromonitrobenzene), followed by deprotection. chemicalbook.com Alternatively, it can be prepared from 4-nitrobenzaldehyde (B150856) through the Corey-Fuchs reaction. Another route starts from 4-nitrophenylacetic acid. scribd.com The nitro group is a strong electron-withdrawing group and is generally stable under various reaction conditions used in these synthetic steps. mdpi.com

| Starting Material | Reagents | Product | Reference |

| 4-Iodoanisole, Trimethylsilylacetylene | Potassium Carbonate, Methanol/Acetonitrile | 1-(4-methoxyphenyl)-2-(trimethylsilyl)acetylene | chemicalbook.com |

| 4-Nitroaniline | Sulfuric Acid, Sodium Nitrite (B80452), then Hydrolysis | 4-Nitrophenol | stuba.sk |

| 4-Nitrophenylacetonitrile | Hydrolysis | 4-Nitrophenylacetic Acid | scribd.com |

Stereoselective Formation of the Ethenyl Linkage

With 4-nitrophenylacetylene in hand, the stereoselective formation of the (E)-ethenylboronic acid is typically achieved through hydroboration.

Hydroboration of 4-nitrophenylacetylene: The reaction of 4-nitrophenylacetylene with a borane source like catecholborane or pinacolborane (HBpin) is the key step. To ensure high stereoselectivity for the desired (E)-isomer, a catalyst is often employed. Rhodium and palladium complexes are effective for this transformation. The reaction is typically carried out in an aprotic solvent like THF or dioxane. Subsequent hydrolysis or oxidation of the resulting boronate ester yields the final this compound. The anti-Markovnikov addition of the borane places the boron atom at the terminal carbon of the alkyne, leading to the desired product. doubtnut.comzigya.com

An alternative approach is the Suzuki-Miyaura coupling . This would involve the reaction of a vinylboronic acid or ester with 4-halonitrobenzene. researchgate.netnih.gov For example, coupling vinylboronic acid pinacol (B44631) ester with 4-bromonitrobenzene in the presence of a palladium catalyst and a base would yield the pinacol ester of this compound, which can then be hydrolyzed. This method offers excellent control over the stereochemistry of the double bond, as the coupling reaction proceeds with retention of configuration. nih.gov

| Reaction Type | Reactants | Catalyst/Reagents | Product | Key Features |

| Hydroboration | 4-Nitrophenylacetylene, Pinacolborane | Rhodium or Palladium catalyst | (E)-2-(4-nitrophenyl)ethenylboronic acid pinacol ester | High stereoselectivity for the E-isomer, Anti-Markovnikov addition. |

| Suzuki-Miyaura Coupling | 4-Bromonitrobenzene, Vinylboronic acid pinacol ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | (E)-2-(4-nitrophenyl)ethenylboronic acid pinacol ester | Retention of double bond stereochemistry, good functional group tolerance. |

| Heck Reaction | 4-Nitrostyrene, Boronic acid precursor | Palladium catalyst, Oxidant | (E)-2-(4-nitrophenyl)ethenylboronic acid | Direct C-H functionalization, can be highly stereoselective. acs.orgrsc.org |

Methodological Advancements and Green Chemistry Considerations in Synthesis

Recent advancements in organic synthesis have focused on developing more environmentally benign and efficient methods. In the context of synthesizing this compound, several green chemistry principles are relevant.

The use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are prime examples, as they require only small amounts of catalyst to achieve high yields, reducing waste. nih.govbeilstein-journals.org

Atom economy is another key consideration. Direct C-H borylation reactions are highly atom-economical as they avoid the use of pre-functionalized substrates and the generation of stoichiometric byproducts. beilstein-journals.org

The choice of solvents and reaction conditions is also critical. Efforts are being made to replace traditional volatile organic solvents with greener alternatives like water or to perform reactions under solvent-free conditions. beilstein-journals.org For instance, some Suzuki-Miyaura couplings can be performed in aqueous media. researchgate.net Mechanochemistry, or solid-state synthesis, is an emerging technique that can eliminate the need for bulk solvents altogether, as demonstrated in some palladium-catalyzed borylation reactions. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 2 4 Nitrophenyl Ethenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

2-(4-nitrophenyl)ethenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. yonedalabs.comnih.gov These reactions are fundamental to the construction of complex organic molecules, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org The Suzuki-Miyaura reaction, in particular, stands out for its mild reaction conditions, tolerance of various functional groups, and the use of generally stable and low-toxicity organoboron reagents. nih.govlibretexts.org The vinyl group attached to the boronic acid, combined with the electron-withdrawing nitro group on the phenyl ring, influences the reactivity and scope of the coupling processes.

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound, such as this compound, with an organic halide or pseudohalide (like a triflate). nih.govwikipedia.orglibretexts.org The reaction mechanism is a catalytic cycle involving three principal steps that continuously regenerate the active palladium(0) catalyst. nih.govlibretexts.org

The widely accepted mechanism for the Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. wikipedia.orglibretexts.org

Oxidative Addition : The cycle begins when an active, coordinatively unsaturated palladium(0) complex reacts with an organic halide (R¹-X), such as an aryl or vinyl halide. libretexts.orglibretexts.org The palladium center inserts itself into the carbon-halogen bond, a process that increases its oxidation state from Pd(0) to Pd(II) and its coordination number by two. libretexts.orglibretexts.org This step forms a square-planar organopalladium(II) intermediate. yonedalabs.com While the initial addition can form a cis-palladium complex, it often rapidly isomerizes to the more stable trans-complex. wikipedia.org

Transmetalation : This is the key step where the organic group from the boron reagent is transferred to the palladium(II) complex. wikipedia.org For this to occur, the boronic acid must first be activated by a base. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate salt (e.g., [R²-B(OH)₃]⁻). wikipedia.orgorganic-chemistry.org This boronate then reacts with the Pd(II) intermediate, displacing the halide and transferring the vinyl group—in this case, the 2-(4-nitrophenyl)ethenyl group—to the palladium center. wikipedia.org The exact mechanism of this ligand transfer is complex and remains a subject of detailed study. wikipedia.org

Reductive Elimination : In the final step, the two organic ligands (R¹ and R²) coupled on the palladium(II) center are eliminated to form the final product with a new carbon-carbon bond (R¹-R²). libretexts.orglibretexts.org This process is intramolecular and requires the two groups to be in a cis orientation on the palladium complex. libretexts.org The reductive elimination step reduces the palladium center back to its Pd(0) oxidation state, regenerating the active catalyst which can then re-enter the cycle for the next turnover. yonedalabs.comyoutube.com

The efficiency and outcome of the Suzuki-Miyaura coupling are highly dependent on the choice of ligands, bases, and solvents. Each component plays a critical role in the catalytic cycle.

Ligands: Phosphine-based ligands are commonly employed and are crucial for stabilizing the palladium catalyst and modulating its reactivity. nih.gov Electron-donating and sterically bulky ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and SPhos, can enhance the rate of both oxidative addition and reductive elimination, leading to higher catalyst activity. nih.govnih.gov This allows reactions to be performed under milder conditions, even at room temperature, and with lower catalyst loadings. nih.govorganic-chemistry.org The choice of ligand can also determine the stereochemical outcome of the reaction. For instance, in the coupling of (Z)-β-enamido triflates with arylboronic acids, the use of Pd(PPh₃)₄ resulted in retention of the double bond configuration, whereas Pd(dppf)Cl₂ led to the formation of the product with an inverted configuration. beilstein-journals.org

Bases: A base is essential for activating the boronic acid to facilitate the transmetalation step. organic-chemistry.org The strength and type of base can significantly impact the reaction yield. Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). researchgate.net Studies have shown that for certain substrate combinations, Na₂CO₃ is a highly effective base. researchgate.netresearchgate.net In some cases where substrates are sensitive to strong bases, milder options like potassium fluoride (B91410) (KF) are used. organic-chemistry.org The selection of the optimal base is often determined empirically for a specific coupling reaction.

Solvent Systems: The solvent must be capable of dissolving the various components of the reaction mixture, including the often-polar base and the less polar organic substrates. yonedalabs.com Common solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often with the addition of water. yonedalabs.comscirp.org The presence of water can be beneficial, and aqueous solvent systems are considered "greener" reaction media. libretexts.org The choice of solvent can influence reaction rates and yields; for example, the coupling of aryl bromides with aryl boronic acids in a water/DMF mixture has been shown to proceed efficiently. scirp.org

Table 1: Effect of Different Palladium Catalysts on Stereoselectivity This table illustrates how the choice of catalyst and its associated ligands can influence the stereochemical outcome of a Suzuki-Miyaura coupling reaction, based on data from the coupling of a (Z)-β-enamido triflate with an arylboronic acid.

| Entry | Catalyst (10 mol %) | Yield (%) | Product Ratio (Retention:Inversion) |

| 1 | Pd(PPh₃)₄ | 70 | 93:7 |

| 2 | PdCl₂(PPh₃)₂ | 80 | 81:19 |

| 3 | Pd(t-Bu₃P)₂ | 46 | 48:52 |

| 4 | Pd(dppf)Cl₂ | 70 | 29:71 |

| 5 | Pd(acac)₂ | 34 | 24:76 |

| Data derived from a study on the stereoselective Suzuki–Miyaura cross-coupling of β-enamido triflates. beilstein-journals.org |

The Suzuki-Miyaura reaction is renowned for its broad scope, enabling the formation of C(sp²)-C(sp²) bonds. This compound, as a vinylboronic acid, is a versatile partner in these couplings.

This compound and similar vinylboronic acids can be coupled with a wide array of electrophilic partners. organic-chemistry.org

Aryl Halides: The reaction works well with various aryl halides (iodides, bromides, and chlorides) and aryl pseudohalides (triflates). organic-chemistry.org Aryl iodides and bromides are generally more reactive than aryl chlorides. researchgate.net However, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃, has made the coupling of less reactive aryl chlorides feasible, even at room temperature. organic-chemistry.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups on the aryl halide, including both electron-donating and electron-withdrawing substituents. researchgate.net

Vinyl Halides: The coupling also proceeds efficiently with vinyl halides, providing access to substituted dienes and conjugated systems. organic-chemistry.org A key advantage of the Suzuki reaction in this context is that the stereochemistry of the double bond in both the vinylboronic acid and the vinyl halide is typically retained in the final product. wikipedia.orgyoutube.com This stereospecificity is highly valuable in synthetic chemistry. Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ have proven effective for coupling with vinyl halides. organic-chemistry.orgorganic-chemistry.org Nickel-based catalysts have also been developed for the reductive coupling of vinyl bromides with aryl halides. nih.gov

In the synthesis of complex molecules containing multiple reactive sites, the selectivity of the Suzuki-Miyaura coupling is paramount.

Chemoselectivity: This refers to the ability of the catalyst to react with one functional group in the presence of another. A notable example of chemoselectivity is the preference of certain palladium catalysts for aryl chlorides over aryl triflates, a reactivity pattern that can be exploited in sequential couplings. organic-chemistry.org

Regioselectivity: When a substrate contains multiple, non-equivalent halides, the reaction can often be directed to a specific position. For example, in the Suzuki coupling of 2,4-dibromopyridine, the reaction regioselectively occurs at the more electrophilic C2 position, leaving the C4-bromo substituent intact for subsequent transformations. researchgate.net Similarly, in 2,4-dichloropyrimidines, coupling with arylboronic acids preferentially occurs at the C4 position. mdpi.com This predictable selectivity is crucial for the controlled synthesis of polysubstituted aromatic and heteroaromatic compounds.

Stereoselectivity: As mentioned, the Suzuki coupling generally proceeds with retention of stereochemistry for vinyl substrates. wikipedia.orgyoutube.com This means that if the (E)-isomer of this compound is used, the (E)-configuration of the double bond will be present in the product. This stereochemical fidelity is a significant advantage over other methods like the Heck reaction, which often yields trans isomers regardless of the starting material's geometry. youtube.com However, the stereochemical course can sometimes be influenced by reaction conditions and ligand choice. beilstein-journals.orgnih.gov

Scope and Versatility in Carbon-Carbon Bond Formation[1][4][5][6][9][10][11][19].

Other Transition Metal-Mediated Transformations

Beyond the well-known Suzuki-Miyaura coupling, the vinylboronic acid moiety in this compound is an active participant in other significant transition metal-catalyzed reactions. These transformations are crucial for forging new bonds and constructing complex molecular architectures.

Copper-Catalyzed Carbon-Heteroatom Bond Formations (C-O, C-N)

The Chan-Lam coupling, a copper-catalyzed or -promoted reaction, stands as a powerful method for constructing carbon-heteroatom bonds. wikipedia.org This reaction facilitates the cross-coupling of boronic acids with amines, alcohols, and other N-H or O-H containing compounds to form C-N and C-O bonds, respectively. organic-chemistry.orgmarmacs.org The methodology is notable for its mild reaction conditions, often proceeding at room temperature and open to the air, making it a valuable alternative to palladium-catalyzed methods. wikipedia.orgmarmacs.org

While much of the Chan-Lam literature focuses on arylboronic acids, the use of vinylboronic acids, such as this compound, is also established for N-vinylation and O-vinylation. marmacs.orgthieme-connect.com The reaction mechanism is thought to involve a Cu(II) species that undergoes transmetalation with the boronic acid. The resulting organocopper species can then be oxidized to a transient Cu(III) intermediate, which subsequently undergoes reductive elimination to furnish the C-N or C-O bond and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org The presence of the electron-withdrawing nitro group on the phenyl ring can influence the electronic properties of the vinylboronic acid and affect reaction kinetics.

Table 1: Representative Conditions for Chan-Lam C-N Coupling

| Coupling Partner | Copper Source | Base/Additive | Solvent | Conditions | Product Type | Citation |

|---|---|---|---|---|---|---|

| Primary/Secondary Amines | Cu(OAc)₂ | Pyridine or Et₃N | CH₂Cl₂ or THF | Room Temp, Air | Enamine | wikipedia.orgmarmacs.org |

| Anilines | Cu(OAc)₂ | Myristic Acid | Toluene | Elevated Temp, O₂ | N-Vinylaniline | organic-chemistry.org |

| Imidazoles | Cu(OAc)₂ | None | CH₂Cl₂ | Room Temp, Air | N-Vinylimidazole | wikipedia.org |

| Sodium Azide (B81097) (NaN₃) | CuSO₄ | None | Methanol | Room Temp, Air | Vinyl Azide | thieme-connect.com |

Rhodium-Catalyzed Addition Reactions

Rhodium complexes are highly effective catalysts for the conjugate addition of organoboronic acids to electron-deficient alkenes. nih.gov Given its structure, this compound can theoretically act as the organoboron reagent in such reactions. The electron-withdrawing nitro group makes the ethenyl moiety of the molecule itself an activated alkene (a Michael acceptor), but the focus here is on the reactivity of its C-B bond with other substrates.

In a typical rhodium-catalyzed 1,4-addition, an aryl- or vinylboronic acid adds across the double bond of an α,β-unsaturated compound like an enone, enoate, or nitroalkene. nih.govrsc.org The catalytic cycle generally involves the transmetalation of the boronic acid to a Rh(I) complex to form a rhodium-vinyl intermediate. This species then undergoes migratory insertion across the activated alkene of a substrate molecule. Subsequent protonolysis or hydrolysis releases the product and regenerates the active rhodium catalyst. rsc.org The use of chiral ligands on the rhodium center can induce high levels of enantioselectivity, making this a valuable tool in asymmetric synthesis. nih.govrsc.org

Table 2: Rhodium-Catalyzed Conjugate Addition with Boronic Acids

| Substrate | Rhodium Catalyst | Ligand | Solvent | Key Feature | Citation |

|---|---|---|---|---|---|

| Nitroalkenes | [Rh(acac)(C₂H₄)₂] | Chiral Diene | Dioxane/H₂O | Asymmetric C-C bond formation | rsc.org |

| 2,4-Dienoate Esters | Rh(I) complexes | Phosphine | - | Forms 1,4- or 1,6-addition products | nih.gov |

| α,β-Unsaturated Ketones | [Rh(cod)₂]BF₄ | Chiral Diene (Bn-bod*) | Dioxane/H₂O | High enantioselectivity |

Non-Catalytic Reactivity and Intrinsic Electronic Properties

The inherent chemical nature of this compound, dictated by its functional groups, allows it to engage in a range of reactions without the need for a metal catalyst.

Lewis Acidity and Complexation Chemistry

The boron atom in the boronic acid group possesses a vacant p-orbital, rendering it an electrophile and a Lewis acid. This allows it to accept a pair of electrons from a Lewis base. In aqueous or alcoholic solutions, it can form a tetrahedral boronate complex by coordinating with a hydroxide (B78521) or alkoxide ion. mdpi.com This equilibrium is fundamental to its role in reactions like the Suzuki coupling, where the formation of the "ate" complex is often a prerequisite for transmetalation.

Furthermore, boronic acids are known to form reversible covalent complexes with diols, α-hydroxy acids, and other bidentate ligands. mdpi.com This complexation chemistry is exploited in sensing and separation technologies. The stability of these complexes is influenced by factors such as pH and the structure of the diol.

Reactions Involving the Nitro Group and Ethenyl Moiety

The nitro group and the ethenyl bridge are primary sites of non-catalytic reactivity. The strong electron-withdrawing nature of the nitro group makes the conjugated ethenyl moiety highly electron-deficient and thus a potent Michael acceptor for various nucleophiles.

The nitro group itself can be readily reduced to other nitrogen-containing functionalities under various conditions. wikipedia.org A key challenge and synthetic opportunity is the selective reduction of the nitro group without affecting the ethenyl double bond or the boronic acid. rsc.org Common non-catalytic methods for reducing aromatic nitro groups include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂, Zn/AcOH) or sodium sulfide (B99878). wikipedia.orgcommonorganicchemistry.com These transformations can convert the starting material into 2-(4-aminophenyl)ethenylboronic acid, a valuable building block for polymers and pharmaceuticals.

The ethenyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile, particularly due to the activation provided by the nitro group. nih.gov

Table 3: Common Non-Catalytic Reductions of Aromatic Nitro Groups

| Reagent | Conditions | Product | Key Feature | Citation |

|---|---|---|---|---|

| Fe / HCl or AcOH | Aqueous/Alcoholic solvent, Heat | Amine | Classic, inexpensive method | wikipedia.org |

| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate (B1210297) | Amine | Mild conditions, good for sensitive substrates | commonorganicchemistry.com |

| Zn / AcOH or NH₄Cl | Aqueous solution | Amine or Hydroxylamine | Condition-dependent product | wikipedia.org |

| Na₂S or (NH₄)₂S | Aqueous/Alcoholic solution | Amine | Can offer chemoselectivity for dinitro compounds | wikipedia.orgcommonorganicchemistry.com |

Response to Oxidative Environments and Reactive Species

Styrylboronic acids are susceptible to oxidation. The carbon-boron bond can be cleaved under oxidative conditions to yield aldehydes or carboxylic acids, a reaction known as protodeboronation followed by oxidation. Common oxidants like sodium perborate (B1237305) (NaBO₃) or hydrogen peroxide can effect this transformation. Furthermore, the ethenyl double bond is also a site for oxidative attack. Strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can lead to oxidative cleavage of the double bond, yielding 4-nitrobenzaldehyde (B150856) and boric acid. Milder oxidants like peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding epoxide, 2-(4-nitrophenyl)oxiran-2-ylboronic acid, which is a reactive intermediate for further synthesis. The specific outcome is highly dependent on the choice of oxidant and the reaction conditions employed.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-aminophenyl)ethenylboronic acid |

| 4-nitrobenzaldehyde |

| 2-(4-nitrophenyl)oxiran-2-ylboronic acid |

| Copper(II) acetate (Cu(OAc)₂) |

| Copper(II) sulfate (B86663) (CuSO₄) |

| Sodium azide (NaN₃) |

| Rhodium(I) acetylacetonate (B107027) bis(ethylene) ([Rh(acac)(C₂H₄)₂]) |

| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) ([Rh(cod)₂]BF₄) |

| Iron (Fe) |

| Tin(II) chloride (SnCl₂) |

| Zinc (Zn) |

| Sodium sulfide (Na₂S) |

| Sodium perborate (NaBO₃) |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| Boric Acid |

| Potassium permanganate (KMnO₄) |

Applications of 2 4 Nitrophenyl Ethenylboronic Acid in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Organic Molecule Construction

The strategic placement of reactive sites within 2-(4-nitrophenyl)ethenylboronic acid allows for its use in sophisticated organic syntheses, particularly in creating extended, functional molecular systems.

The vinylboronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds. nih.gov By reacting this compound with various aryl halides, a wide range of substituted styrenes can be synthesized. researchgate.net These reactions typically exhibit high stereoselectivity, yielding the trans-isomer of the resulting styrene (B11656) derivative. The general protocol for such a Suzuki coupling involves a palladium catalyst, a base, and an appropriate solvent. researchgate.net

Beyond simple styrenes, this compound is instrumental in building more complex π-conjugated systems. For instance, coupling with heteroaryl halides can produce structures like 2-(4-nitrophenyl)-thiophene, extending the conjugated path and tuning the electronic properties of the molecule. youtube.com The vinyl group itself can be a monomer in polymerization reactions to form polyolefins, where the nitrophenyl and boronic acid groups are pendant functionalities along the polymer chain.

Furthermore, this compound serves as a precursor for chalcones, which are 1,3-diaryl-2-propen-1-ones. nih.gov Boronic chalcones have been synthesized and investigated for their biological activities. mdpi.comresearchgate.net These can be prepared through methods like the Claisen-Schmidt condensation, where an acetophenone (B1666503) derivative reacts with a benzaldehyde. In this context, the boronic acid moiety can be present on either the acetophenone or the aldehyde partner. The presence of the nitro group on the chalcone (B49325) scaffold is known to impart significant biological properties. nih.govrjptonline.org

| Reactant 1 | Reactant 2 (Example) | Catalyst | Base | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | Aryl Halide (e.g., Bromobenzene) | Palladium Complex (e.g., Pd(PPh₃)₄) | Inorganic Base (e.g., K₂CO₃) | Substituted Styrene | researchgate.netresearchgate.net |

| This compound | Heteroaryl Halide (e.g., 2-Bromothiophene) | Palladium Complex | Inorganic Base | π-Extended Heteroaromatic | youtube.com |

The title compound is inherently polyfunctional, offering at least three distinct sites for chemical modification. This makes it an excellent starting material for creating complex molecules with multiple functionalities.

The Boronic Acid Group : As established, this group is primarily used for C-C bond formation via Suzuki coupling. nih.gov It can also be converted to other functional groups, such as a hydroxyl group, through oxidation.

The Nitro Group : The strong electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). mdpi.com This transformation is synthetically valuable as it converts an electron-poor aromatic ring into an electron-rich one and introduces a nucleophilic site that can be further derivatized, for example, through acylation or diazotization. The synthesis of compounds like 2-(4-nitrophenyl)ethanamine (B181158) demonstrates this common synthetic route.

The Ethenyl (Vinyl) Group : The carbon-carbon double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, or epoxidation, allowing for the introduction of further functional complexity. It also enables polymerization.

The orthogonality of these groups allows for selective reactions. For example, a Suzuki coupling can be performed on the boronic acid without affecting the nitro group, which can then be reduced in a subsequent step to yield a complex amino-substituted styrene. This step-wise functionalization is a cornerstone of modern synthetic strategy.

Role in Stimuli-Responsive Materials and Advanced Polymers

The boronic acid moiety is central to the compound's utility in materials science, particularly in the creation of "smart" materials that respond to environmental changes.

Boronic acids are known to react reversibly with 1,2- and 1,3-diols to form cyclic boronate esters. researchgate.netnih.gov This reaction is a prime example of dynamic covalent chemistry, where covalent bonds can form and break under equilibrium conditions, allowing the structure to adapt in response to a chemical or physical stimulus. nih.govmdpi.com

By using this compound as a cross-linker or as a functional side group on a polymer, it can form dynamic covalent networks with polyol-containing polymers (like polyvinyl alcohol) or bioactive molecules. rsc.org The formation and cleavage of these boronate ester cross-links are typically controlled by pH. nih.govmanchester.ac.uk In aqueous media, the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate ester is pH-dependent, which in turn governs the stability of the cross-linked network. nih.gov This principle allows for the fabrication of self-healing hydrogels, injectable drug delivery systems, and adaptable materials. mdpi.comrsc.org

Incorporating this compound into a polymer backbone endows the resulting material with tunable properties. nih.gov This can be achieved by either copolymerizing the vinyl group or by grafting the molecule onto an existing polymer. The resulting boronic acid-functionalized polymers can exhibit responsiveness to multiple stimuli. nih.gov

pH-Responsiveness : As mentioned, changes in pH alter the boronic acid/boronate ester equilibrium, leading to changes in material properties like swelling or solubility. nih.gov Hydrogels can be designed to swell and release a payload at a specific pH. nih.gov

Saccharide-Responsiveness : Boronic acids have a well-known affinity for saccharides like glucose, which are rich in diol functionalities. nih.govnih.gov The binding of glucose can displace existing diol cross-linkers or alter the hydrophilicity of the polymer, causing a macroscopic change. This property is the basis for glucose-responsive materials used in sensors and self-regulated insulin (B600854) delivery systems. nih.gov

Redox-Responsiveness : The nitro group can be selectively reduced. If this group is part of a cross-linking junction, its reduction can trigger the disassembly of a network, providing another stimulus for controlled release.

| Stimulus | Chemical Mechanism | Resulting Material Property | Reference |

|---|---|---|---|

| pH Change | Shift in trigonal boronic acid ↔ tetrahedral boronate equilibrium. | Modulation of cross-linking, swelling, or solubility. | nih.govmanchester.ac.uk |

| Diol/Saccharide Addition | Competitive formation of stable boronate esters with the added diol. | Disruption of nanoassemblies, hydrogel swelling, or fluorescence change. | nih.govnih.gov |

| Redox Change | Reduction of the nitro group to an amine group. | Change in electronic properties and potential for network cleavage. | mdpi.com |

Synthetic Utility in Medicinal Chemistry and Probe Design

The structural motifs within this compound are highly relevant to medicinal chemistry and the design of diagnostic tools.

Boronic acids are recognized as important pharmacophores. nih.gov The drug Bortezomib, a peptide boronic acid, is a proteasome inhibitor used in cancer therapy, highlighting the ability of the boronic acid group to form stable complexes with biological targets. nih.gov

Chalcones are another "privileged scaffold" in drug design, with nitro-substituted derivatives showing potent anti-tuberculosis, anticancer, and anti-inflammatory activities. nih.govmdpi.comrjptonline.org Therefore, this compound is an ideal starting point for creating hybrid molecules that combine the biological activities of both boronic acids and nitrochalcones. mdpi.comresearchgate.net The synthesis of such boronic chalcones has been shown to yield compounds with enhanced and selective toxicity toward cancer cells. nih.govresearchgate.net For instance, replacing a carboxylic acid group with a bioisosteric boronic acid in a chalcone structure can lead to stronger and more selective inhibition of protein targets like MDM2. nih.gov

In probe design, the ability of boronic acids to bind with diols is exploited to create sensors for biologically important molecules like carbohydrates. researchgate.netnih.gov The nitroaromatic portion of the molecule can also play a role. For example, it can be used to design probes that are activated by nitroreductase enzymes, which are overexpressed in hypoxic tumor environments. researchgate.net This allows for the development of cancer-selective imaging agents or drug delivery systems.

Design and Synthesis of Scaffolds for Chemical Probes

Chemical probes are indispensable tools for elucidating biological processes, enabling the selective labeling and tracking of biomolecules within their native environment. mdpi.com The design of these probes often relies on a modular scaffold that can be readily functionalized with a reactive group, a reporter tag, and a recognition element. acs.org Boronic acids, and particularly styrylboronic acids, offer a versatile platform for the construction of such scaffolds.

The synthesis of styrylboronic acids can be achieved through several methods, including the hydroboration of alkynes. acs.orgorganic-chemistry.org For instance, the iridium-catalyzed hydroboration of a suitably substituted alkyne with a borane (B79455) reagent can yield the desired styrylboronic acid derivative. acs.org The presence of the vinyl group in this compound provides a key site for further chemical modification, allowing for the attachment of various functional groups through well-established chemical reactions.

The nitrophenyl group in this compound is expected to play a crucial role in its application as a chemical probe scaffold. Nitroaromatic compounds are known for their ability to act as fluorescence quenchers. researchgate.netnih.gov This property can be harnessed to design "turn-on" fluorescent probes. In such a design, the probe is initially non-fluorescent due to the quenching effect of the nitro group. Upon interaction with a specific target analyte, a conformational change or a chemical reaction could distance the nitro group from the fluorophore, leading to a restoration of fluorescence and signaling the presence of the target. researchgate.netnih.gov

Furthermore, the electron-withdrawing nature of the nitro group can influence the reactivity of the boronic acid moiety. This can be advantageous in designing probes that target specific amino acid residues in proteins. The boronic acid group itself is known to form reversible covalent bonds with diols, a feature widely exploited for the sensing of saccharides. nih.govbath.ac.uk This reactivity can be fine-tuned by the electronic effects of substituents on the aromatic ring.

Table 1: Potential Synthetic Strategies for this compound-Based Chemical Probe Scaffolds

| Step | Reaction Type | Reactants | Purpose |

| 1 | Hydroboration | 4-Nitrophenylacetylene, Pinacolborane | Synthesis of the core styrylboronic acid structure. |

| 2 | Suzuki-Miyaura Coupling | This compound, Halogenated Fluorophore | Attachment of a fluorescent reporter group. |

| 3 | Amide Coupling | Carboxylic acid-functionalized probe, Amine-containing biomolecule | Conjugation to a targeting ligand. |

Incorporation into Advanced Delivery Systems (e.g., polymeric particles for targeted chemical release)

The development of advanced delivery systems that can transport and release therapeutic agents or other chemical payloads in a controlled manner is a major focus of materials science and nanomedicine. mdpi.comresearchgate.net Polymeric nanoparticles are particularly attractive platforms for these applications due to their biocompatibility, tunable size, and the ease with which their surfaces can be functionalized. mdpi.comresearchgate.net Phenylboronic acid-containing polymers have been extensively investigated for the development of glucose-responsive systems for insulin delivery. mdpi.com

The incorporation of this compound into polymeric particles could impart several beneficial properties. The boronic acid moiety can serve as a versatile anchor for attaching the molecule to a pre-formed polymer nanoparticle or it can be copolymerized to form the nanoparticle itself. researchgate.net Once incorporated, the boronic acid group can act as a recognition site for diol-containing molecules, enabling the design of stimuli-responsive delivery systems. For example, in a high-glucose environment, the competitive binding of glucose to the boronic acid could trigger the release of a pre-loaded drug that is also linked via a diol-containing linker. mdpi.com

The nitrophenyl group adds another layer of functionality. It can be used as a handle for further chemical modification or it could be reduced to an amino group. The resulting aminophenyl group can then be used for conjugation with targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues. This targeted delivery approach is crucial for enhancing the efficacy of therapeutic agents while minimizing off-target effects.

Moreover, the presence of the nitro group on the surface of polymeric particles could be exploited for triggered release mechanisms based on the unique chemical environment of certain diseases. For instance, some tumor microenvironments are characterized by hypoxic conditions. Under these conditions, the nitro group could be enzymatically reduced, leading to a change in the chemical structure of the linker and triggering the release of the encapsulated payload.

Table 2: Illustrative Properties of Boronic Acid-Functionalized Polymeric Nanoparticles for Delivery Systems

| Property | Description | Potential Role of this compound |

| Size | Typically in the range of 50-200 nm for effective cellular uptake. | The monomer could be incorporated without drastically altering particle size. |

| Surface Charge | Can be tailored to be positive, negative, or neutral to influence stability and biological interactions. | The nitro group is electron-withdrawing and could influence the surface potential. |

| Loading Capacity | The amount of drug that can be encapsulated within the nanoparticle. | The porous structure of the polymer matrix would be the primary determinant. |

| Release Profile | The rate and conditions under which the drug is released. | The boronic acid could enable glucose-responsive release, while the nitro group could be used for hypoxia-triggered release. |

This table provides a general overview of the properties of functionalized nanoparticles. The specific impact of this compound would require experimental validation.

Theoretical and Computational Investigations of 2 4 Nitrophenyl Ethenylboronic Acid

Quantum Chemical Analysis of Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of organic compounds. mdpi.com For a molecule like 2-(4-nitrophenyl)ethenylboronic acid, the presence of a nitro group (a strong electron-withdrawing group) conjugated with a phenyl ring and a vinylboronic acid moiety creates a unique electronic profile.

DFT calculations, often using the B3LYP functional, can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uaeu.ac.ae The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. semanticscholar.org A smaller energy gap suggests that the molecule is more polarizable and reactive. In molecules containing a nitrophenyl group, the HOMO is often located over the nitrophenyl ring, while the LUMO is distributed across the chromene portion in related systems, indicating potential sites for nucleophilic and electrophilic attack. uaeu.ac.ae

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the reactivity of the molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index for a related aryl sulfide (B99878) containing a nitrophenyl ethenyl group (5.55 eV) points to a strong electrophilic character. bohrium.com

Table 1: Representative Calculated Electronic Properties for a Substituted Arylboronic Acid System

| Parameter | Representative Value | Significance |

| EHOMO | -6.28 eV bohrium.com | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.67 eV bohrium.com | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.61 eV | Indicator of chemical reactivity; a smaller gap suggests higher reactivity. |

| Electronegativity (χ) | 4.475 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 1.805 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 5.55 eV bohrium.com | A measure of the molecule's overall electrophilic nature. |

Note: The values in this table are representative of a related aryl sulfide containing a nitrophenyl ethenyl group and are provided for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway, including intermediates and transition states. rsc.org For this compound, a key reaction is the Suzuki-Miyaura cross-coupling, where the vinylboronic acid couples with an aryl halide in the presence of a palladium catalyst. nih.govyoutube.com

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organoborane (in this case, this compound) transfers its organic group to the palladium(II) complex. This step often requires activation of the boronic acid with a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Quantum chemical calculations can be used to determine the Gibbs free energy of activation for each step of the catalytic cycle. cuny.edu By locating the transition state structures and calculating their energies, researchers can identify the rate-determining step of the reaction. For example, in related cross-coupling reactions, computational studies have helped to understand the inhibitory effects of certain substrates and the role of different ligands on the catalyst's activity. nih.gov

The modeling of these pathways provides a detailed atomistic view of the reaction, which can be used to optimize reaction conditions, design more efficient catalysts, and predict the outcomes of new reactions. rsc.org

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations are highly effective in establishing structure-reactivity relationships. By systematically modifying the structure of a molecule and calculating its properties, one can understand how different functional groups influence its reactivity. cuny.edu

For this compound, the strong electron-withdrawing nature of the para-nitro group has a significant impact on the molecule's properties. This effect is transmitted through the conjugated π-system of the phenyl ring and the ethenyl bridge to the boronic acid moiety.

One important property that is influenced by substituents is the acidity of the boronic acid, represented by its pKa value. Computational studies have shown that electron-withdrawing groups on the aryl ring lower the pKa of arylboronic acids, making them more acidic. mdpi.com This increased acidity can facilitate the transmetalation step in the Suzuki-Miyaura reaction. A computational study on α-cyanocinnamylboronic acids, which also feature an electron-poor vinyl system, demonstrated this trend. mdpi.com

Table 2: Comparison of Calculated pKa for Phenylboronic Acid and a Substituted Derivative

| Compound | Substituent | Calculated pKa mdpi.com |

| Phenylboronic acid | -H | 9.20 |

| 4-Formylphenylboronic acid | -CHO (para) | 8.16 |

Note: This table illustrates the effect of an electron-withdrawing group on the calculated pKa of a related arylboronic acid system.

The presence of the nitro group in this compound would be expected to have a similar, if not stronger, acidifying effect compared to the formyl group. Furthermore, the electronic properties of the substituents on arylboronic acids have been shown to influence the photophysical and electrochemical properties of the resulting molecules in other contexts, such as in BODIPY dyes. nih.gov Quantum chemical calculations can rationalize these trends by correlating the substituent's electronic character with calculated properties like spectral shifts and oxidation potentials. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-(4-nitrophenyl)ethenylboronic acid in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established.

Detailed Research Findings:

For this compound, the spectrum would be more complex. The protons on the aromatic ring would exhibit signals in the downfield region (typically 7.5-8.5 ppm), with their exact shifts influenced by the ethenyl linkage. The two ethenyl (vinylic) protons would likely appear as doublets in the range of 6.0-7.5 ppm, with a coupling constant characteristic of a trans configuration. The acidic protons of the boronic acid group, -B(OH)₂, would present as a broad singlet, the position of which is highly dependent on the solvent and concentration.

| Proton Type | Chemical Shift (δ, ppm) | Splitting Pattern | Attribution |

|---|---|---|---|

| Aromatic (meta to -B(OH)₂) | 8.19 - 8.21 | Doublet | Protons on the phenyl ring adjacent to the nitro group. |

| Aromatic (ortho to -B(OH)₂) | 7.90 | Broad | Protons on the phenyl ring adjacent to the boronic acid group. |

¹³C NMR spectroscopy would further confirm the structure, with distinct signals for the two sp² carbons of the ethenyl bridge and the six carbons of the 4-nitrophenyl ring. The carbon atom attached to the boron would have a characteristic chemical shift, while the carbon bearing the nitro group would be significantly deshielded, appearing far downfield.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the exact molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula, C₈H₈BNO₄, gives a theoretical molecular weight that can be precisely verified by high-resolution mass spectrometry (HRMS).

Detailed Research Findings:

The electron ionization mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to the intact molecule. The fragmentation of this ion would provide evidence for the compound's structure. Plausible fragmentation pathways include:

Loss of a hydroxyl radical (•OH, 17 Da) from the boronic acid group.

Loss of water (H₂O, 18 Da) from the two hydroxyl groups.

Loss of the nitro group (•NO₂, 46 Da).

Cleavage at the C-B bond.

Fission of the ethenyl linker, leading to fragments corresponding to the nitrophenyl and vinylboronic acid moieties.

Analysis of related nitroaromatic compounds, such as ethyl p-nitrocinnamate, provides insight into likely fragmentation, where the molecular ion is clearly observed and subsequent fragments correspond to losses of ethoxy and carbonyl groups. nist.gov

| Species | Formula | Calculated Mass (Da) | Description |

|---|---|---|---|

| [M] | C₈H₈BNO₄ | 193.05 | Molecular Ion |

| [M-OH] | C₈H₇BNO₃ | 176.05 | Loss of one hydroxyl group |

| [M-H₂O] | C₈H₆BNO₃ | 175.04 | Loss of water from the boronic acid |

| [M-NO₂] | C₈H₈BO₂ | 147.06 | Loss of the nitro group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy are used to identify functional groups and investigate electronic transitions within the molecule, respectively.

Detailed Research Findings:

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands confirming the presence of its key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ would be characteristic of the O-H stretching of the boronic acid group. nih.gov Strong asymmetric and symmetric stretching vibrations for the nitro group (N-O) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net The carbon-carbon double bond of the ethenyl group (C=C stretch) typically absorbs in the 1640-1680 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, while vinylic and aromatic C-H stretches would be found just above 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Boronic Acid (B-O-H) | O-H stretch | 3200 - 3500 (broad) |

| Aromatic/Vinylic (C-H) | C-H stretch | 3000 - 3100 |

| Ethenyl (C=C) | C=C stretch | 1640 - 1680 |

| Aromatic (C=C) | C=C stretch | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric N-O stretch | ~1520 |

| Nitro (NO₂) | Symmetric N-O stretch | ~1340 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the conjugated π-electron system of the molecule. The extended conjugation across the nitrophenyl ring and the ethenyl bridge results in electronic transitions that absorb light in the UV or visible range. Increasing the length of a conjugated system generally shifts the maximum absorption wavelength (λ_max) to a longer wavelength (a bathochromic or red shift). masterorganicchemistry.com Related compounds like 4-nitrophenol, formed from the oxidation of 4-nitrophenyl boronic acid, show a strong absorption peak at 400 nm in basic media. researchgate.netresearchgate.net Given the extended conjugation, this compound is expected to have a significant absorption band, with a λ_max likely in the 300-400 nm range, indicative of the π → π* transitions within its delocalized electronic system.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can reveal detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Detailed Research Findings:

A solved crystal structure for this compound is not available in open-access crystallographic databases. However, analysis of the closely related compound, 4-nitrocinnamic acid, which shares the 4-nitrophenyl-ethenyl backbone, provides valuable insight into the likely solid-state packing. The crystal structure of 4-nitrocinnamic acid reveals that molecules form hydrogen-bonded dimers through their carboxylic acid groups. nih.gov

It is highly probable that this compound would exhibit similar behavior, forming centrosymmetric dimers in the solid state via strong intermolecular O-H···O hydrogen bonds between the boronic acid moieties. Furthermore, the planar nitrophenyl rings would likely facilitate π-π stacking interactions, which would play a significant role in organizing the molecules into a stable, three-dimensional crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/a 1 |

| a (Å) | 27.729 |

| b (Å) | 5.0311 |

| c (Å) | 6.1050 |

| β (°) | 99.57 |

| Key Intermolecular Interaction | Hydrogen-bonded dimers |

Future Research Trajectories and Emerging Paradigms for 2 4 Nitrophenyl Ethenylboronic Acid

Innovations in Sustainable Synthesis and Catalytic Technologies

The synthesis of arylboronic acids, including 2-(4-nitrophenyl)ethenylboronic acid, is undergoing a green transformation, with a focus on minimizing environmental impact and improving efficiency. Innovations are centered on developing catalyst-free methods, utilizing eco-friendly solvents, and employing novel catalytic systems that operate under mild conditions.

A significant advancement is the development of methanol-promoted Sandmeyer borylation of arylamines, which provides a simple and green pathway to arylboronic acids and their esters. organic-chemistry.org This method uses sodium nitrite (B80452) and hydrochloric acid for diazotization and proceeds at room temperature without a catalyst, showing high tolerance for various functional groups, including nitro groups. organic-chemistry.org Another sustainable approach involves the hydroxylation of arylboronic acids to phenols using environmentally benign reagents like sodium sulfite (B76179) and oxygen in water, or hydrogen peroxide without a catalyst. researchgate.net

Modern catalytic technologies also offer more sustainable routes. Palladium-catalyzed borylation reactions, traditionally reliant on harsh conditions, have been refined. For instance, the use of PdCl2(dppf) with triethylamine (B128534) allows for the selective formation of arylboronates from aryl halides, tolerating nitro groups. organic-chemistry.org Researchers have also developed heterogeneous photocatalysts, such as copper-doped g-C3N4, for the oxidative hydroxylation of arylboronic acids in water using air as a green oxidant. researchgate.net Furthermore, palladium nanoparticles in polyethylene (B3416737) glycol (PEG) have been shown to effectively catalyze the borylation of aryl halides, with the resulting arylboronates being used directly in one-pot, solvent-free Suzuki-Miyaura couplings. researchgate.net These methods represent a shift towards more atom-economical and less hazardous synthetic protocols. rsc.org

Table 1: Comparison of Sustainable Synthesis Methods for Arylboronic Acids| Method | Catalyst/Promoter | Key Advantages | Relevant Functional Group Tolerance | Reference |

|---|---|---|---|---|

| Methanol-Promoted Sandmeyer Borylation | None (Methanol promoted) | GreenCatalyst-freeRoom temp. | Nitro, Ester, Halides | organic-chemistry.org |

| Miyaura Borylation | PdCl2(dppf) / Et3N | High yieldSelective C-B bond formation | Nitro, Carbonyl, Cyano | organic-chemistry.org |

| Photoinduced Borylation | None (Photoinduced) | GreenMetal-freeBroad scope | Wide functional group tolerance | organic-chemistry.org |

| Hydroxylation to Phenols | None (H2O2 oxidant) | GreenCatalyst-freeRapid reaction | Compatible with oxidizable groups | researchgate.net |

| Palladium Nanoparticle Catalysis | Pd NPs in PEG | Solvent-free optionOne-pot synthesis | Aryl halides | researchgate.net |

Exploration of Novel Reaction Manifolds and Synthetic Transformations

Beyond their conventional use in Suzuki-Miyaura cross-coupling, research is uncovering novel reactivity for arylboronic acids like this compound. These new transformations expand the synthetic utility of this class of compounds. One emerging area involves using arylboronic acids as aryl radical precursors under photoredox conditions. rsc.org While their high oxidation potential has been a challenge, innovative catalytic systems are enabling their participation in reactions such as the Csp–Csp2 coupling with copper(I) acetylides to form internal alkynes and 1,2-diketones. rsc.org

The synthesis of complex heterocyclic structures is another area of exploration. For example, base-catalyzed condensation of p-nitrophenyl acetic acid with furfuraldehyde can yield a carboxylic acid derivative that serves as a precursor for a series of 2-[(z)-2-(4-nitrophenyl)ethenyl]furan analogues. researchgate.net Similarly, Knoevenagel condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal with 4-thiazolidinone (B1220212) derivatives has been used to create novel Ciminalum–thiazolidinone hybrid molecules with potential biological activity. mdpi.com These syntheses demonstrate the role of the 2-(4-nitrophenyl)ethenyl moiety as a key building block in constructing complex organic molecules. researchgate.netmdpi.com

Furthermore, boronic acids are being used to generate other reactive intermediates. For instance, ortho-(trifluoromethanesulfonyloxy)arylboronic acid pinacol (B44631) esters can be treated with organolithium bases to form arynes, which are valuable for cycloaddition reactions. researchgate.net The development of boronic acid transition state inhibitors, where a triazole ring replaces a phenyl group, has also shown promise, conferring improved stability and inhibitory profiles in biological systems. nih.gov

Integration into High-Throughput Synthesis and Automated Platforms

The need to accelerate molecular discovery has driven the integration of boronic acid synthesis and analysis into high-throughput and automated platforms. nih.gov Flow chemistry is a particularly powerful tool, enabling the rapid and scalable synthesis of boronic acids. acs.org By using a continuous flow setup for organolithium chemistry, building blocks can be synthesized with reaction times of less than a second and throughputs as high as 60 grams per hour, mitigating risks associated with batch processes. organic-chemistry.orgacs.org

For analysis, ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-MS) methods have been developed for the high-throughput analysis of a wide range of boronic acids. researchgate.netrsc.org These methods allow for run times as short as one minute without requiring the pre-derivatization that is often needed to prevent dehydration and boroxine (B1236090) formation. rsc.org Such rapid analytical techniques are crucial for real-time reaction monitoring in industrial applications, including Suzuki coupling and arylation reactions. researchgate.netrsc.org

Automated synthesis platforms, sometimes referred to as "mobile robot chemists" or "Chemputers," are being designed to handle multi-step syntheses involving boronic acids. nih.gov These systems integrate robotic liquid handlers, computer-controlled reactors, and purification and analysis units like LC/MS. nih.gov This automation allows for the rapid iteration of design, synthesis, and testing cycles, which is critical in fields like medicinal chemistry for validating computational designs and discovering new functional molecules. nih.gov

Table 2: Technologies for High-Throughput Boronic Acid Chemistry| Technology | Application | Key Features | Reference |

|---|---|---|---|

| Continuous Flow Chemistry | Synthesis | Rapid reactions (<1 s)High throughput (g/h)Scalable | organic-chemistry.orgacs.org |

| UPLC-MS | Analysis & Quantification | High-throughput (1 min/sample)No pre-derivatizationHigh sensitivity | researchgate.netrsc.org |

| Automated Synthesis Platforms | Multi-step Synthesis | Integrated roboticsData-driven workflowAccelerated discovery | nih.gov |

Expanding Functional Material Applications based on Boronic Acid Dynamics

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their expanding role in functional materials. mdpi.comwikipedia.org This dynamic chemistry allows for the creation of "smart" materials that respond to stimuli like pH. rsc.orgwur.nl These materials include self-healing hydrogels, elastomers, and plastics. mdpi.comrsc.org

A prominent class of such materials is vitrimers, which combine the properties of thermoplastics and thermosets. mdpi.com Boronic acid esters and their anhydrides (boroxines) serve as dynamic cross-links within polymer networks, providing stability at service temperatures but allowing for reprocessing and reshaping at elevated temperatures. mdpi.comrsc.org The exchange reactions, including transesterification and metathesis, enable the material to relax stress and self-heal. rsc.org

The interaction between boronic acids and diols is also heavily exploited in the development of sensors. wikipedia.orgbath.ac.uk Because boronic acids can bind selectively to saccharides (which are rich in diol groups), they are used to create sensors for glucose and other biologically relevant sugars. wikipedia.orgrsc.org These sensors often employ fluorescence or electrochemical signal transduction. nih.govmdpi.com For example, conductive polymers modified with boronic acid functionalities can be used as electrochemical sensors for detecting biomolecules. mdpi.commdpi.com The synthesis of monomers like 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole and their subsequent polymerization creates conducting polymers with electrochromic properties, suitable for use in electrochromic devices. researchgate.net These applications highlight the versatility of the boronic acid group in creating materials with tunable and responsive properties. wur.nl

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-nitrophenyl)ethenylboronic acid?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. For example, coupling 4-nitrostyrene derivatives with boronic acid precursors under inert conditions (e.g., nitrogen atmosphere) in solvents like THF or DMF. Reaction progress is monitored via TLC, and purification involves column chromatography with silica gel .

- Key Considerations : Ensure anhydrous conditions to prevent boronic acid decomposition. Use of pinacol ester intermediates (e.g., 4-nitrophenylboronic acid pinacol ester) may enhance stability during synthesis .

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : and NMR confirm the vinyl and nitrophenyl group connectivity. For example, the ethenyl protons appear as doublets (~6.5–7.5 ppm) .

- UV-Vis Spectroscopy : The nitro group’s strong absorption at ~300–400 nm (π→π* transitions) aids in concentration determination and reaction monitoring .

- Melting Point Analysis : Compare observed values (e.g., 155–160°C for nitrophenylboronic acid derivatives) with literature to assess purity .

Q. Which cross-coupling reactions are most effective with this compound?

- Reactions :

- Suzuki-Miyaura Coupling : React with aryl halides (e.g., 4-bromotriphenylamine) using Pd(PPh) as a catalyst and KCO as a base in ethanol/water mixtures. Yields >90% are achievable with optimized stoichiometry .

- Decarboxylative Coupling : Partner with α-bromocarbonyl compounds under palladium catalysis to form biaryl structures .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group modulate reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro group enhances the electrophilicity of the boronic acid’s aryl ring, accelerating transmetalation steps in Suzuki reactions. However, it may reduce nucleophilicity in nucleophilic substitution contexts. DFT studies suggest partial charge redistribution at the boron center, affecting catalytic cycles .

- Experimental Validation : Compare coupling rates with non-nitro analogs (e.g., 4-methylphenyl derivatives) using kinetic UV-Vis or HPLC monitoring .

Q. What stability challenges arise under varying pH conditions, and how are they addressed?

- Challenges : Boronic acids form reversible boroxines (anhydrides) under acidic or dehydrating conditions, complicating storage. The nitro group may exacerbate hydrolysis at high pH (>10) .

- Mitigation Strategies :

- Store at 0–6°C in anhydrous solvents (e.g., DMSO) with desiccants .

- Use stabilizing ligands (e.g., pinacol) or buffer systems (pH 7–9) during reactions to suppress decomposition .

Q. How can contradictory spectral data (e.g., NMR vs. UV-Vis) be resolved for derivatives?

- Resolution Workflow :

X-ray Crystallography : Confirm molecular geometry (e.g., bond angles in the ethenyl group) to validate NMR assignments .

Titration Studies : Use pH-dependent UV-Vis shifts to identify protonation states or tautomeric forms affecting spectral outputs .

2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic nitro group deshielding effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。